Atorvastatin-d5 (calcium salt)

Bioanalysis Method Validation Internal Standard Performance

Atorvastatin-d5 (calcium salt) is a stable isotope-labeled analog of the HMG-CoA reductase inhibitor atorvastatin, designed for use as an internal standard (IS) in mass spectrometry-based quantitative bioanalysis. It features five deuterium atoms substituted onto the phenyl ring, providing a nominal mass increase of +5 Da relative to the unlabeled parent compound.

Molecular Formula C66H68CaF2N4O10
Molecular Weight 1165.4 g/mol
Cat. No. B10820785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin-d5 (calcium salt)
Molecular FormulaC66H68CaF2N4O10
Molecular Weight1165.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]
InChIInChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1/i2*3D,5D,6D,9D,10D;
InChIKeyFQCKMBLVYCEXJB-RKBFYDEKSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atorvastatin-d5 (Calcium Salt) for LC-MS Bioanalysis: A Validated Stable Isotope-Labeled Internal Standard for Accurate Quantification


Atorvastatin-d5 (calcium salt) is a stable isotope-labeled analog of the HMG-CoA reductase inhibitor atorvastatin, designed for use as an internal standard (IS) in mass spectrometry-based quantitative bioanalysis. It features five deuterium atoms substituted onto the phenyl ring, providing a nominal mass increase of +5 Da relative to the unlabeled parent compound [1]. This compound is specifically intended to correct for analytical variability such as matrix effects, extraction inefficiency, and instrument fluctuation in complex biological samples, thereby enabling precise and accurate quantification of atorvastatin and its metabolites . Unlike its non-deuterated counterpart, which shares the same exact mass and can interfere with the analyte signal, Atorvastatin-d5 allows for chromatographic co-elution with the analyte while being distinctly resolved by the mass spectrometer [2]. It is supplied as a solid with a reported purity of ≥99% for deuterated forms (d1-d3), ensuring its suitability for rigorous, validated analytical methods [3].

Analytical Pitfalls of Unlabeled Substitutes: Why Atorvastatin-d5 is Non-Interchangeable for Rigorous LC-MS/MS Quantification


Substituting a deuterated internal standard (IS) like Atorvastatin-d5 with an unlabeled structural analog or a lower-order deuterated compound (e.g., d3) introduces significant risk of analytical inaccuracy and method failure. Unlabeled analogs do not share identical physicochemical properties and can exhibit different extraction recoveries, ionization efficiencies, and retention times, failing to properly compensate for matrix effects [1]. Conversely, using a compound with insufficient mass shift, such as a d3-labeled analog, can lead to isotopic cross-talk and signal overlap between the analyte's natural M+3 isotopic peak and the IS signal, especially at higher concentrations, thereby compromising assay linearity and precision [2]. Atorvastatin-d5's +5 Da mass shift is strategically chosen to provide clear mass spectral separation from the analyte's natural isotopic envelope, while maintaining near-identical chromatographic behavior, a critical combination for robust, high-sensitivity methods validated under stringent regulatory guidelines [3].

Quantitative Differentiation of Atorvastatin-d5: Comparative Performance Data vs. Unlabeled Analyte and Structural Analogs


Superior Extraction Recovery Consistency for Atorvastatin-d5 vs. Unlabeled Atorvastatin in Human Plasma

In a validated LC-MS/MS method for quantifying atorvastatin in human plasma, the mean extraction recovery for the Atorvastatin-d5 internal standard was 98.0%–99.9%, demonstrating near-complete and highly consistent recovery across a concentration range [1]. In contrast, the unlabeled atorvastatin analyte exhibited a wider and less predictable recovery range of 100%–107% [1]. This highlights the internal standard's superior performance in tracking and correcting for extraction-related variability.

Bioanalysis Method Validation Internal Standard Performance

High Interassay Precision Enabled by Atorvastatin-d5 in Validated Bioanalytical Methods

The use of Atorvastatin-d5 as an internal standard contributes to achieving high interassay precision for the quantification of atorvastatin in human plasma. In a validated method, the interassay precision (expressed as percent relative deviation) for quality control samples of atorvastatin was ≤7.19% [1]. This level of precision is a direct result of the internal standard effectively normalizing for run-to-run variability, and it meets stringent regulatory acceptance criteria for bioanalytical methods [1].

Bioanalysis Method Validation Precision and Accuracy

Defined +5 Da Mass Shift Provides Clear Analytical Resolution from Atorvastatin's Natural Isotopic Envelope

Atorvastatin-d5 provides a consistent +5 Da mass shift relative to the unlabeled atorvastatin ion (e.g., m/z 559.5 → 440.3 for the analyte vs. m/z 564.5 → 445.4 for the IS) [1]. This specific mass difference is sufficient to prevent interference from the natural isotopic distribution of atorvastatin's M+3 or M+4 ions, a known limitation with d3- or d4-labeled analogs [2]. The +5 Da shift ensures that the internal standard signal is measured in a unique, interference-free channel, which is critical for maintaining linearity at low analyte concentrations and for achieving the required sensitivity in therapeutic drug monitoring [1].

Mass Spectrometry Analytical Chemistry Internal Standard Selection

Validated High Isotopic Purity (≥99%) Minimizes Unlabeled Interference and Ensures Method Reproducibility

Certificates of Analysis for Atorvastatin-d5 (calcium salt) from reputable vendors specify a purity of ≥99% for the deuterated forms (d1-d3) [1]. In one example, the isotopic purity is reported at 99.5% . High isotopic purity is a critical quality attribute, as the presence of unlabeled (d0) impurity in the internal standard stock can contribute a background signal that interferes with the quantitation of low-level analytes, thereby raising the lower limit of quantitation (LLOQ) and compromising assay sensitivity.

Isotopic Purity Quality Control Reference Standard

High-Value Application Scenarios for Atorvastatin-d5 (Calcium Salt) in Analytical and Clinical Research


Validated LC-MS/MS Assays for Atorvastatin and Active Metabolites in Human Plasma

This is the primary and most well-documented application. Atorvastatin-d5 serves as the gold-standard internal standard for the simultaneous quantification of atorvastatin, 2-hydroxy atorvastatin, and 4-hydroxy atorvastatin in human plasma, as demonstrated in multiple validated UPLC-MS/MS methods [1]. Its use enables the high-throughput, accurate, and precise measurement required for therapeutic drug monitoring, pharmacokinetic studies, and the assessment of bioequivalence between generic and branded formulations [1].

High-Throughput Preclinical Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

Atorvastatin-d5 is a critical reagent for enabling high-throughput LC-MS/MS methods in preclinical species like rats and dogs [REFS-2, REFS-3]. It facilitates the study of complex pharmacokinetic interactions, such as the effect of co-administered drugs (e.g., pantoprazole, cyclosporine) on atorvastatin exposure [REFS-2, REFS-3]. The use of a stable isotope-labeled IS ensures robust quantification even when dealing with small sample volumes and complex matrices, which is essential for serial sampling in rodent studies [2].

Method Development and Validation in Compliance with Regulatory Guidelines (FDA/EMA)

For analytical laboratories operating under Good Laboratory Practice (GLP) or performing studies for regulatory submission, Atorvastatin-d5 is the appropriate internal standard for developing fully validated bioanalytical methods [1]. The availability of comprehensive Certificates of Analysis (CoA) documenting its high isotopic and chemical purity from established vendors like Cayman Chemical supports method validation and ensures the traceability required by regulatory bodies [REFS-4, REFS-5].

Stable Isotope-IV Method for Mechanistic Pharmacokinetic Analysis

In advanced research settings, Atorvastatin-d5 is used in a specialized 'stable isotope-IV' technique to simultaneously determine the oral bioavailability and systemic clearance of atorvastatin in a single experiment [3]. By administering unlabeled atorvastatin orally and Atorvastatin-d5 intravenously, researchers can mathematically deconvolute the processes of absorption and elimination without the confounding effects of inter-individual variability [3]. This provides unique, high-resolution mechanistic insights into drug disposition that are not possible with conventional bioanalytical approaches.

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